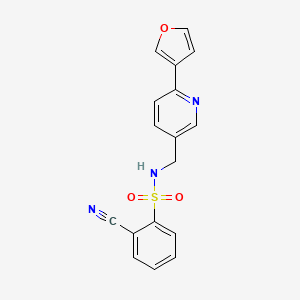

![molecular formula C12H17N3O3S B2825229 N-(2-(3-甲基-2,2-二氧代苯并[c][1,2,5]噻二唑-1(3H)-基)乙基)丙酰胺 CAS No. 2034590-46-8](/img/structure/B2825229.png)

N-(2-(3-甲基-2,2-二氧代苯并[c][1,2,5]噻二唑-1(3H)-基)乙基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

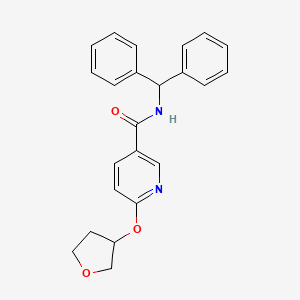

“N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide” is a compound that contains a thiadiazole scaffold . Thiadiazoles are a sub-family of azole compounds and are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . These scaffolds are a common and essential feature of a variety of natural products and medicinal agents .

Synthesis Analysis

The synthesis of thiadiazole derivatives has been a core area of research . The 5-membered oxadiazole and thiadiazole scaffolds are the most privileged and well-known heterocycles . They are chemical and heat resistant, unlike other isomers, and they can be used as bio-isosteric replacements in drug design .

Molecular Structure Analysis

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Four possible structures exist depending on the relative positions of the heteroatoms .

Chemical Reactions Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .

Physical And Chemical Properties Analysis

Thiadiazoles are chemical and heat resistant, unlike other isomers, and they can be used as bio-isosteric replacements in drug design . They are aromatic due to their two double bonds and the sulfur lone pair .

科学研究应用

Catalysis and Hydrogenation

The compound has been investigated as a potential catalyst in fine organic synthesis. Specifically, researchers have explored its role in the selective hydrogenation of 2-methyl-3-butyn-2-ol . In this context, thin-film nanosized bimetallic catalysts based on mesoporous pure titania (TiO₂) doped with zirconia (ZrO₂), ceria (CeO₂), and zinc oxide (ZnO) were developed . The efficiency of PdZn/TiₓM₁₋ₓO₂±y (where M = Ce, Zr, Zn) was studied, emphasizing the stability of the catalyst during the reaction. The catalytic parameters depend on the adsorption properties and activity of PdZn and Pd(0) active centers. Notably, the zinc-doped coating demonstrated high selectivity (98.2%) during long-term testing, making it a promising candidate for microcapillary reactor applications.

Material Science

The compound’s heterocyclic framework could inspire novel materials. Researchers might explore its use as a building block for polymers, supramolecular assemblies, or functional materials. Additionally, its potential as a ligand for metal-organic frameworks (MOFs) warrants investigation .

作用机制

Target of Action

Compounds with similar structures, such as those based on the benzo[c][1,2,5]thiadiazole (btz) motif, have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

It is known that btz-based compounds can act as electron acceptors . In a similar vein, this compound might interact with its targets by accepting electrons, leading to changes in the target’s function or structure.

Biochemical Pathways

Btz-based compounds have been used in photocatalytic applications , suggesting that this compound might also influence pathways related to light absorption and energy transfer.

未来方向

Thiadiazole derivatives have become an important field of research due to their broad-spectrum activities . Future research could focus on the structural modifications of different oxadiazole and thiadiazole derivatives, more specifically, the anti-tubercular and anticancer pharmacological activities .

属性

IUPAC Name |

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c1-3-12(16)13-8-9-15-11-7-5-4-6-10(11)14(2)19(15,17)18/h4-7H,3,8-9H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNNDXIXFHRVKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

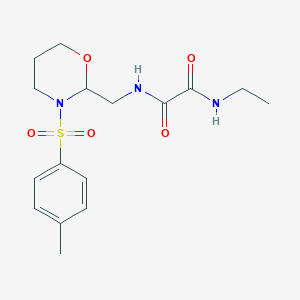

![(E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one](/img/structure/B2825157.png)

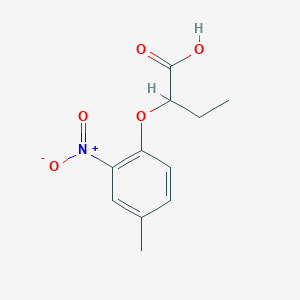

![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2825162.png)

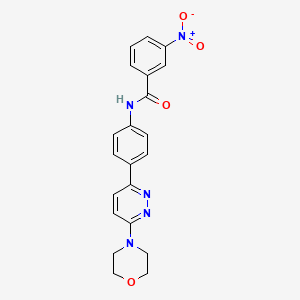

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2825163.png)

![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2825166.png)

![(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2825167.png)